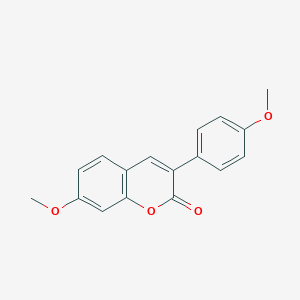

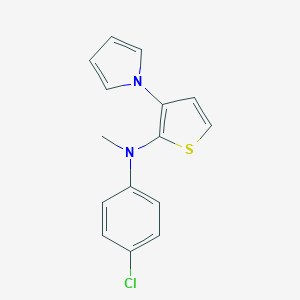

7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one” are not found, there are general methods for synthesizing similar compounds. For instance, a convergent synthesis route to 8-hydroxydaidzein (8-HD), 3′-hydroxydaidzein (3′-HD), and 8,3′-dihydroxydaidzein (8,3′-DHD) starting from commercially available and inexpensive daidzein was reported .Aplicaciones Científicas De Investigación

Antimicrobial Activity

7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one has been found to exhibit significant antimicrobial activity. Mandala et al. (2013) synthesized novel derivatives of this compound and found them to have substantial antibacterial and antifungal properties, comparable to standard treatments. The relationship between the compound's structure and its biological activity was further explored through molecular docking studies (Mandala et al., 2013).

Anti-inflammatory and Antimicrobiotic Effects

Liu et al. (2008) isolated a compound from Belamcanda chinensis, structurally similar to 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, noted for its anti-inflammatory and antimicrobiotic effects. This highlights the potential therapeutic applications of this class of compounds in treating inflammatory conditions and infections (Liu et al., 2008).

Synthesis and Characterization

The compound has been a focus in synthetic chemistry. Coelho et al. (1992) reported an efficient method for synthesizing related chromene compounds, demonstrating the versatility and potential for creating various derivatives (Coelho et al., 1992).

Phototransformation Studies

Khanna et al. (2015) explored the phototransformation of chromenones, including derivatives of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, revealing insights into their photochemical properties and potential applications in light-sensitive technologies (Khanna et al., 2015).

Molecular Docking and Structural Analysis

Sert et al. (2018) conducted molecular docking and structural analyses of novel hybrid compounds containing this chromenone, furthering our understanding of its interaction with biological targets and its potential in drug design (Sert et al., 2018).

Anticoagulant and Antibacterial Properties

Zghab et al. (2017) synthesized novel isoxazoline chromene derivatives and evaluated their antibacterial and anticoagulant activities, indicating the compound's potential in developing new therapeutic agents (Zghab et al., 2017).

Solar Cell Applications

Gad et al. (2020) explored the use of chromen-2-one-based organic dyes, closely related to 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, in dye-sensitized solar cells, showcasing the potential of these compounds in renewable energy technologies (Gad et al., 2020).

Direcciones Futuras

Given the wide range of pharmacological activities exhibited by structurally similar compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new drugs.

Propiedades

IUPAC Name |

7-methoxy-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-13-6-3-11(4-7-13)15-9-12-5-8-14(20-2)10-16(12)21-17(15)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTZDSVIFBIENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B370606.png)

![Ethyl 5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B370647.png)

![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)

![4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide](/img/structure/B370701.png)

![2-(4-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370704.png)

![2-(2-chlorophenoxy)-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370705.png)

![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)